N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034377-20-1
VCID: VC5600797
InChI: InChI=1S/C20H21N7O2/c1-3-26-11-16(17(28)15-7-6-13(2)25-18(15)26)19(29)21-8-4-5-14-9-22-20-23-12-24-27(20)10-14/h6-7,9-12H,3-5,8H2,1-2H3,(H,21,29)
SMILES: CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Molecular Formula: C20H21N7O2
Molecular Weight: 391.435

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

CAS No.: 2034377-20-1

Cat. No.: VC5600797

Molecular Formula: C20H21N7O2

Molecular Weight: 391.435

* For research use only. Not for human or veterinary use.

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide - 2034377-20-1

Specification

CAS No. 2034377-20-1
Molecular Formula C20H21N7O2
Molecular Weight 391.435
IUPAC Name 1-ethyl-7-methyl-4-oxo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,8-naphthyridine-3-carboxamide
Standard InChI InChI=1S/C20H21N7O2/c1-3-26-11-16(17(28)15-7-6-13(2)25-18(15)26)19(29)21-8-4-5-14-9-22-20-23-12-24-27(20)10-14/h6-7,9-12H,3-5,8H2,1-2H3,(H,21,29)
Standard InChI Key IWQMZZOHNWRKAT-UHFFFAOYSA-N
SMILES CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCCC3=CN4C(=NC=N4)N=C3

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound integrates two heterocyclic systems: a 1,8-naphthyridine scaffold substituted with ethyl and methyl groups at positions 1 and 7, respectively, and a triazolo[1,5-a]pyrimidine group connected via a propyl linker. The naphthyridine core contributes a planar aromatic system, while the triazolo-pyrimidine moiety introduces additional nitrogen-rich heterocyclic complexity. Key structural features include:

  • 1,8-Naphthyridine Core: A bicyclic system with nitrogen atoms at positions 1 and 8, known for intercalation with nucleic acids and enzyme inhibition.

  • Triazolo[1,5-a]pyrimidine: A fused triazole-pyrimidine ring system associated with kinase inhibition and antimicrobial activity .

Physicochemical Profile

Table 1 summarizes critical physicochemical data derived from experimental and computational analyses:

PropertyValue
Molecular FormulaC20H21N7O2\text{C}_{20}\text{H}_{21}\text{N}_{7}\text{O}_{2}
Molecular Weight391.435 g/mol
IUPAC Name1-ethyl-7-methyl-4-oxo-N-[3-([1, triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,8-naphthyridine-3-carboxamide
SMILESCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
SolubilityNot experimentally determined

The compound’s solubility remains uncharacterized, but its logP value (estimated via computational models) suggests moderate hydrophobicity, aligning with similar triazolo-pyrimidine derivatives .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of this compound involves multi-step reactions to assemble the naphthyridine and triazolo-pyrimidine moieties. A generalized route includes:

  • Naphthyridine Core Formation: Cyclization of ethyl 3-aminocrotonate with diethyl ethoxymethylenemalonate under acidic conditions yields the 1,8-naphthyridine skeleton.

  • Triazolo-Pyrimidine Construction: Condensation of 6-aminouracil with hydrazine derivatives forms the triazolo[1,5-a]pyrimidine ring .

  • Coupling via Propyl Linker: A carboxamide bond links the naphthyridine and triazolo-pyrimidine groups using 3-aminopropyl spacers.

Structural Analogues and SAR Insights

Patent WO2015095477A1 discloses triazolo-pyrimidine derivatives with antiparasitic activity, emphasizing the importance of the propyl linker and carboxamide group for proteasome binding . Key structure-activity relationship (SAR) observations include:

  • Propyl Linker Length: A three-carbon chain optimizes spatial alignment with the proteasome’s catalytic subunits.

  • Ethyl/Methyl Substitutions: Enhance metabolic stability by reducing oxidative dealkylation.

Biological Activity and Mechanisms

Antiprotozoal Activity

The compound’s triazolo-pyrimidine moiety shares homology with protozoan proteasome inhibitors described in WO2015095477A1 . In vitro studies on analogous compounds demonstrate:

  • Leishmania major Inhibition: IC50_{50} values of 0.8–1.2 µM by blocking the chymotrypsin-like activity of the proteasome .

  • Selectivity Over Mammalian Proteasomes: >50-fold selectivity due to divergent binding pocket residues in parasitic vs. human proteasomes .

Pharmacological and Therapeutic Prospects

Druglikeness and ADME Profile

Despite unresolved solubility data, the compound’s molecular weight (391.4 g/mol) and moderate hydrophobicity align with Lipinski’s Rule of Five, suggesting oral bioavailability potential. Computational ADME predictions highlight:

  • CYP450 Interactions: Low inhibition risk for CYP3A4 and CYP2D6 isoforms.

  • Blood-Brain Barrier Penetration: Unlikely due to polar surface area (>100 Ų).

Preclinical Development Challenges

  • Synthetic Complexity: Multi-step synthesis may hinder large-scale production.

  • Off-Target Effects: Triazolo-pyrimidines may inhibit human kinases, necessitating selectivity assays .

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